mechanism of action of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in vitro
mechanism of action of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of the novel compound, 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. Given the prevalence of piperidine and carbohydrazide moieties in pharmacologically active agents, we hypothesize a primary mechanism centered on cholinesterase inhibition, a key target in neurodegenerative diseases such as Alzheimer's.[1][2] This document outlines a logical, multi-tiered experimental approach, beginning with target-based enzymatic assays, progressing to cell-based functional assays, and culminating in kinetic and molecular modeling studies to fully characterize the compound's activity. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust roadmap for characterizing novel therapeutic candidates.
Introduction and Rationale
The chemical scaffold of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide integrates two key pharmacophores: a piperidine ring and a carbohydrazide group. Piperidine derivatives are known to exhibit a wide range of biological activities, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the hydrolysis of the neurotransmitter acetylcholine.[1][2] The dysregulation of cholinergic signaling is a hallmark of Alzheimer's disease.[1] The carbohydrazide moiety and its derivatives have also been explored for a plethora of pharmacological applications, including anticancer, antibacterial, and anti-inflammatory activities.[3][4]
Based on this structural precedent, a primary hypothesis is that 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide acts as a cholinesterase inhibitor. This guide will therefore focus on a systematic in vitro evaluation of this proposed mechanism.
Tier 1: Primary Target Engagement and Enzymatic Inhibition
The initial phase of investigation focuses on confirming direct interaction with and inhibition of the hypothesized targets, AChE and BuChE.
In Vitro Cholinesterase Inhibition Assay
The foundational experiment is to determine the compound's ability to inhibit AChE and BuChE activity using a modified Ellman's method. This colorimetric assay measures the product of enzymatic hydrolysis, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BuChE, prepared at 10 mM in deionized water.
-
Enzymes: Lyophilized human recombinant AChE and human serum BuChE, reconstituted in assay buffer to a working concentration of 0.1 U/mL.
-
Test Compound: A 10 mM stock solution of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in DMSO. Serial dilutions are prepared in the assay buffer.
-
DTNB Reagent: 3 mM DTNB in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE).
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the corresponding substrate (ATCI or BuChE).
-
Simultaneously, add 150 µL of the DTNB reagent.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50/AChE IC50) |
| 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide | 5.2 | 25.8 | 4.96 |
| Donepezil (Reference) | 0.015 | 7.5 | 500 |
Interpretation:
The hypothetical data suggests that the compound is a moderately potent inhibitor of AChE with a degree of selectivity over BuChE. This provides the first piece of evidence supporting our primary hypothesis.
Workflow for Tier 1 Investigation:
Caption: Workflow for primary target engagement studies.
Tier 2: Elucidation of Inhibition Kinetics and Reversibility
Following the confirmation of inhibitory activity, it is crucial to understand the nature of the interaction between the compound and the enzyme. This involves determining the kinetic mechanism of inhibition and whether the inhibition is reversible.
Enzyme Kinetic Studies
Kinetic analysis is performed by measuring the initial reaction velocities at varying substrate and inhibitor concentrations. Lineweaver-Burk plots are then used to visualize the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).
Experimental Protocol:
-
Assay Setup: The setup is similar to the IC50 determination assay.
-
Varying Substrate and Inhibitor Concentrations:
-
A matrix of experiments is performed with at least five different substrate concentrations bracketing the Km value and at least three different inhibitor concentrations (e.g., 0.5x IC50, 1x IC50, and 2x IC50).
-
-
Data Analysis:
-
Initial reaction velocities are calculated for each condition.
-
Data is plotted as 1/Velocity vs. 1/[Substrate] (Lineweaver-Burk plot).
-
The pattern of the lines on the plot indicates the mechanism of inhibition. For instance, intersecting lines on the y-axis are characteristic of competitive inhibition.
-
Hypothetical Lineweaver-Burk Plot Interpretation:
A plot showing lines with different slopes intersecting on the y-axis would suggest a competitive mechanism of inhibition. This implies that the compound binds to the active site of AChE, competing with the natural substrate, acetylcholine.
Reversibility Assay
To determine if the inhibition is reversible, a dialysis or rapid dilution experiment can be performed.
Experimental Protocol (Rapid Dilution):
-
Pre-incubation: Incubate a concentrated solution of AChE with a high concentration of the test compound (e.g., 100x IC50) for an extended period (e.g., 60 minutes).
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 1000-fold into the assay medium containing the substrate and DTNB.
-
Activity Measurement: Immediately monitor the enzymatic activity over time.
-
Control: A control experiment is performed by diluting the enzyme that was pre-incubated with the vehicle (DMSO).
Interpretation:
If the enzymatic activity recovers to the level of the control after dilution, the inhibition is reversible. If the activity remains suppressed, the inhibition is likely irreversible or very slowly reversible.
Proposed Signaling Pathway and Inhibition:
Caption: Proposed mechanism of cholinesterase inhibition.
Tier 3: Cell-Based Functional Assays
To translate the enzymatic findings into a cellular context, functional assays using a relevant cell line are essential. These assays will assess the compound's ability to protect cells from neurotoxicity and modulate intracellular signaling pathways.
Neuroprotection Assay against Amyloid-β Induced Toxicity
In Alzheimer's disease, amyloid-beta (Aβ) peptides contribute to neuronal cell death. Cholinesterase inhibitors can offer neuroprotection. This assay will evaluate the compound's ability to protect neuronal cells from Aβ-induced toxicity.
Experimental Protocol:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 2 hours.
-
Induction of Toxicity: Aggregated Aβ (1-42) peptide is added to the culture medium to induce cytotoxicity.
-
Cell Viability Assessment: After 24-48 hours of incubation, cell viability is assessed using the MTT assay.[5] The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Hypothetical Data Summary:
| Treatment | Cell Viability (%) |
| Control | 100 |
| Aβ (1-42) alone | 55 |
| Aβ (1-42) + Test Compound (1 µM) | 68 |
| Aβ (1-42) + Test Compound (5 µM) | 85 |
| Aβ (1-42) + Test Compound (10 µM) | 92 |
Interpretation:
The hypothetical data demonstrates a dose-dependent neuroprotective effect of the compound against Aβ-induced toxicity, providing functional evidence of its potential therapeutic utility.
Concluding Remarks
This technical guide has outlined a systematic and logical progression of in vitro experiments to elucidate the mechanism of action of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. The proposed workflow, from direct enzyme inhibition assays to cell-based functional screens, provides a comprehensive approach to characterizing this novel chemical entity. The findings from these studies will be critical for guiding further preclinical development and understanding the therapeutic potential of this compound.
References
-
Gümüş, M. K., Gümüş, S., Yavuz, M., Özkan, Ö., & Levent, S. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519. [Link][2]
-
Al-Ostath, A., Al-Assar, Z., Ghabeish, I., & El-Awady, R. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. [Link][5]
-
Cho, Y. S., Lee, E., Lee, S. M., Lee, Y. M., Choi, J. H., Lee, S. E., ... & Kim, D. J. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & medicinal chemistry, 15(20), 6563–6574. [Link][1]
-
Mahdavi, M., Saeedi, M., Miri, R., Vosooghi, M., Ardestani, S. K., & Shafiee, A. (2020). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Blood coagulation & fibrinolysis : an international journal in haemostasis and thrombosis, 31(3), 179–185. [Link][6][7]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(10), 735-746. [Link][8]
-
Aati, H. Y., Al-Ghorbani, M., Al-Ghamdi, M. A., & Alqahtani, A. M. (2024). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Chemical Methodologies, 8(4), 282-300. [Link][9]
-
Madhusudan Raju, R., et al. (2016). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica, 8(10), 173-178. [Link][10]
-
Slaninová, J., Kroupa, O., Páv, O., & Kuchař, M. (2021). Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. ChemistryOpen, 10(10), 1017-1027. [Link][11]
-
Onyeyilim, I., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 662-680. [Link][4]
-
Hagar, M., et al. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 151, 107771. [Link][12]
-
Slaninová, J., Kroupa, O., Páv, O., & Kuchař, M. (2021). Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. ResearchGate. [Link][13]
Sources
- 1. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents [mdpi.com]
- 9. cmjpublishers.com [cmjpublishers.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N’‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
